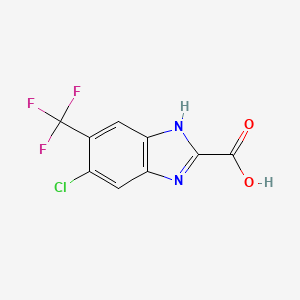![molecular formula C8H12O2 B12940237 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one](/img/structure/B12940237.png)
7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyl-2-oxaspiro[33]heptan-5-one is a chemical compound with the molecular formula C8H12O2 It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a strong acid or base, which facilitates the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a precursor for drug development, especially in the design of spirocyclic drugs with enhanced bioavailability and stability.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The spirocyclic structure allows the compound to fit into binding sites with high specificity, modulating the activity of the target molecules. Pathways involved in these interactions can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol: This compound is closely related, differing only by the presence of a hydroxyl group instead of a ketone.
2-Oxaspiro[3.3]heptane-6-ol: Another similar compound with a different substitution pattern on the spirocyclic ring.
Uniqueness: 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one is unique due to its specific spirocyclic structure and the presence of a ketone functional group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other related compounds.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
7,7-dimethyl-2-oxaspiro[3.3]heptan-5-one |
InChI |
InChI=1S/C8H12O2/c1-7(2)3-6(9)8(7)4-10-5-8/h3-5H2,1-2H3 |
Clé InChI |
MKSORYUZSZCLOR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C12COC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12940187.png)







![[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)

![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)
